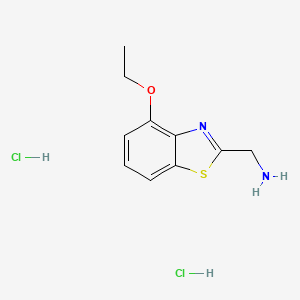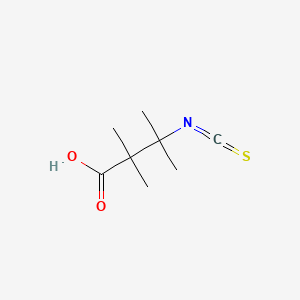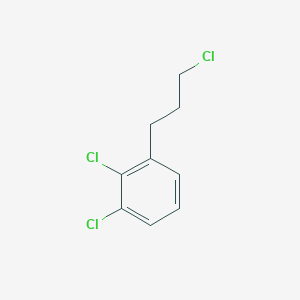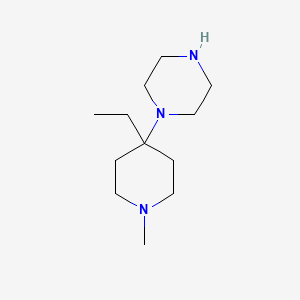
Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)-:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- typically involves the reaction of piperazine with 4-ethyl-1-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is used as a reagent and building block in various synthetic applications. It serves as an intermediate in the synthesis of more complex molecules and as a catalyst in condensation reactions .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic applications. It has been investigated for its effects on various biological pathways and its potential use in drug development .
Industry: In industrial applications, Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the manufacture of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic applications .
Comparaison Avec Des Composés Similaires
- Piperazine, 1-ethyl-4-(1-methyl-4-piperidinyl)-
- 1-Methyl-4-piperazinopiperidine
- 1-Methyl-4-(4-piperidinyl)piperazine
Uniqueness: Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its unique reactivity and potential therapeutic applications make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H25N3 |
|---|---|
Poids moléculaire |
211.35 g/mol |
Nom IUPAC |
1-(4-ethyl-1-methylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C12H25N3/c1-3-12(4-8-14(2)9-5-12)15-10-6-13-7-11-15/h13H,3-11H2,1-2H3 |
Clé InChI |
DZQVYTWHRDCJJG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCN(CC1)C)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


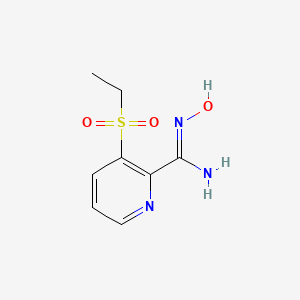
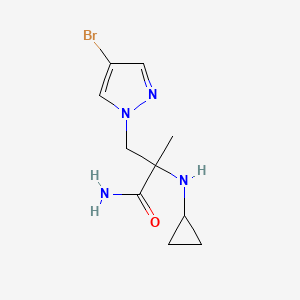
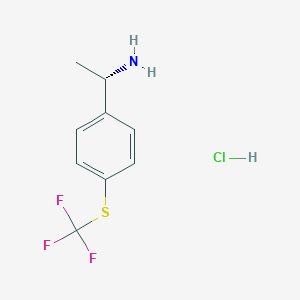
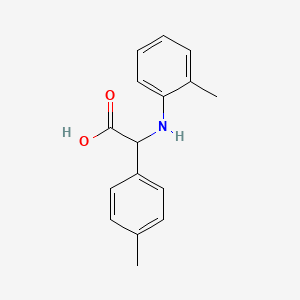

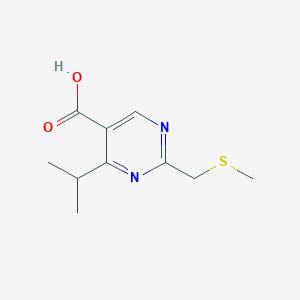
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
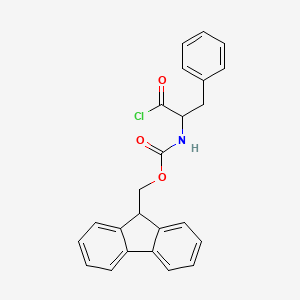
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
